- Studies on pyrimidine derivatives; XXXVII. Synthesis of pyrimidinecarbonitriles by reaction of pyrimidine N-oxides with trimethylsilyl cyanide, Synthesis, 1984, (8), 681-3

Cas no 94789-37-4 (4-methoxypyrimidine-2-carbonitrile)

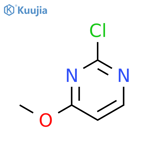

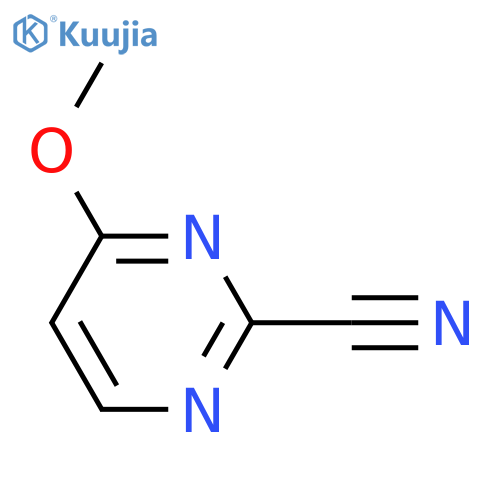

94789-37-4 structure

Nome del prodotto:4-methoxypyrimidine-2-carbonitrile

Numero CAS:94789-37-4

MF:C6H5N3O

MW:135.123400449753

MDL:MFCD13705422

CID:798793

PubChem ID:13221189

4-methoxypyrimidine-2-carbonitrile Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Pyrimidinecarbonitrile,4-methoxy-

- 2-Cyano-4-methoxypyrimidine

- 4-methoxypyrimidine-2-carbonitrile

- 4-Methoxy-2-pyrimidinecarbonitrile (ACI)

- DB-271156

- 4-methoxy-pyrimidine-2-carbonitrile

- POLUXOCVEJOPOJ-UHFFFAOYSA-N

- CS-0050814

- DTXSID90529417

- 2-Pyrimidinecarbonitrile, 4-methoxy-

- MFCD13705422

- SCHEMBL3509231

- AKOS015916808

- PB21341

- EN300-138071

- 94789-37-4

- P11691

- AS-51012

- SY099802

-

- MDL: MFCD13705422

- Inchi: 1S/C6H5N3O/c1-10-6-2-3-8-5(4-7)9-6/h2-3H,1H3

- Chiave InChI: POLUXOCVEJOPOJ-UHFFFAOYSA-N

- Sorrisi: N#CC1N=C(OC)C=CN=1

Proprietà calcolate

- Massa esatta: 135.043261791g/mol

- Massa monoisotopica: 135.043261791g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 10

- Conta legami ruotabili: 1

- Complessità: 150

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 0.6

- Superficie polare topologica: 58.8Ų

Proprietà sperimentali

- Densità: 1.24±0.1 g/cm3 (20 ºC 760 Torr),

- Solubilità: Leggermente solubile (5,4 g/l) (25°C),

4-methoxypyrimidine-2-carbonitrile Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-138071-10.0g |

4-methoxypyrimidine-2-carbonitrile |

94789-37-4 | 95% | 10.0g |

$3868.0 | 2023-02-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011425-500MG |

4-methoxypyrimidine-2-carbonitrile |

94789-37-4 | 97% | 500MG |

¥ 528.00 | 2023-04-12 | |

| Enamine | EN300-138071-0.25g |

4-methoxypyrimidine-2-carbonitrile |

94789-37-4 | 95% | 0.25g |

$444.0 | 2023-02-15 | |

| abcr | AB458378-1 g |

4-Methoxypyrimidine-2-carbonitrile; . |

94789-37-4 | 1g |

€260.60 | 2023-04-22 | ||

| abcr | AB458378-5 g |

4-Methoxypyrimidine-2-carbonitrile; . |

94789-37-4 | 5g |

€927.00 | 2023-04-22 | ||

| abcr | AB458378-10g |

4-Methoxypyrimidine-2-carbonitrile; . |

94789-37-4 | 10g |

€1550.70 | 2024-04-15 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011425-5G |

4-methoxypyrimidine-2-carbonitrile |

94789-37-4 | 97% | 5g |

¥ 3,432.00 | 2023-04-12 | |

| TRC | M228035-500mg |

4-methoxypyrimidine-2-carbonitrile |

94789-37-4 | 500mg |

$ 185.00 | 2022-06-04 | ||

| Alichem | A039001665-1g |

2-Cyano-4-methoxypyrimidine |

94789-37-4 | 98% | 1g |

$472.73 | 2023-08-31 | |

| Chemenu | CM133075-10g |

4-methoxypyrimidine-2-carbonitrile |

94789-37-4 | 95% | 10g |

$1440 | 2021-08-05 |

4-methoxypyrimidine-2-carbonitrile Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- Preparation of β-ketoamide compounds as HIV integrase inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Catalysts: (±)-3-Quinuclidinol Solvents: Dimethyl sulfoxide ; 2 h, 60 °C

Riferimento

- 3-Quinuclidinol as a nucleophilic catalyst for the cyanation of 2-chloropyrimidines, Tetrahedron Letters, 2014, 55(36), 5055-5057

Metodo di produzione 4

Condizioni di reazione

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 16 h, 80 °C; 80 °C → rt

Riferimento

- Preparation of (3-hydroxy-4-amino-butan-2-yl)-3-[2-(thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide derivatives and related compounds as selective beta-secretase inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: N-Methyl-2-pyrrolidone ; 1 h, 140 °C

Riferimento

- Preparation of 1H-pyrazolo[4,3-b]pyridine derivatives as PDE1 inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 6 h, 80 °C; 80 °C → rt

Riferimento

- Isophthalamide compounds which inhibit beta-secretase activity and their preparation, pharmaceutical compositions and use in the treatment of Alzheimer's disease, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: N-Methyl-2-pyrrolidone ; 1 h, 140 °C

Riferimento

- Preparation of 1H-pyrazolo[4,3-b]pyridines as phosphodiesterase 1 inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Catalysts: (±)-3-Quinuclidinol Solvents: Acetonitrile , Water ; 2 h, 50 °C

Riferimento

- Preparation of substituted pyridine carboxamides as CFTR modulators for treatment of cystic fibrosis, World Intellectual Property Organization, , ,

4-methoxypyrimidine-2-carbonitrile Raw materials

4-methoxypyrimidine-2-carbonitrile Preparation Products

4-methoxypyrimidine-2-carbonitrile Letteratura correlata

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

94789-37-4 (4-methoxypyrimidine-2-carbonitrile) Prodotti correlati

- 139539-63-2(4,6-Dimethoxypyrimidine-2-carbonitrile)

- 1150271-53-6(2-(N-Benzylaminomethyl)phenylboronic Acid Pinacol Ester)

- 1227593-92-1(7-Fluoro-6-hydroxy-1h-indole-3-carbaldehyde)

- 124397-35-9(Methyl 3-(phenoxymethyl)benzoate)

- 1261602-54-3(5,6-Bis(4-(trifluoromethyl)phenyl)nicotinic acid)

- 201017-90-5(2-(Methylthio)oxazole)

- 65316-79-2(N-Heptylpentaoxyethylene)

- 1083350-44-0(methyl 3-oxo-3-(1H-1,2,4-triazol-3-yl)propanoate)

- 1631126-64-1(3-ethynylthiolane)

- 303145-10-0(2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:94789-37-4)4-methoxypyrimidine-2-carbonitrile

Purezza:99%/99%/99%

Quantità:5.0g/10.0g/25.0g

Prezzo ($):430.0/819.0/2035.0